(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Description
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1170534-95-8) is a pyrazole derivative with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol. Its structure consists of a pyrazole ring substituted with a methyl group at the 1-position (N1), an isopropyl group at the 3-position (C3), and a hydroxymethyl (-CH₂OH) group at the 5-position (C5) (Figure 1). The compound’s polar hydroxyl group and hydrophobic isopropyl substituent make it a versatile intermediate in medicinal chemistry and materials science, particularly for hydrogen bonding interactions and crystal engineering .
Properties
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4,6,11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHPLKSLBSEBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazine, followed by functional group modifications. For example, the reaction of acetylacetone with hydrazine can yield 3,5-dimethylpyrazole, which can then be further functionalized to introduce the isopropyl and methanol groups .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multi-step processes that include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)aldehyde or (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)carboxylic acid .
Scientific Research Applications
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Position and Steric Effects
- Cyclopropyl vs. The cyclopropyl group’s rigid, planar structure may also influence crystal packing, as seen in hydrogen-bonding patterns described by Etter’s graph set analysis .
- Fluorinated Alkyl Chains: In [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanol, the difluoroethyl group at N1 increases lipophilicity (logP ≈ 1.2 vs. 0.8 for the target compound) and metabolic stability due to fluorine’s electron-withdrawing effects .
Electronic and Hydrogen-Bonding Properties
- Hydroxymethyl Group: The 5-CH₂OH group in the target compound enables strong hydrogen bonding (O-H∙∙∙N/O), critical for crystal engineering and supramolecular assembly . This contrasts with (2-(1-Isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol, where the hydroxyl group is on a pyridine ring, introducing additional π-π stacking interactions .
- Aromatic Systems : The pyridine-containing analog exhibits enhanced electronic delocalization, altering reactivity in cross-coupling reactions compared to purely pyrazole-based systems .
Research Findings and Trends
Hydrogen-Bonding Networks : The hydroxyl group in pyrazole derivatives drives diverse crystal packing modes. For example, the target compound forms dimeric H-bonded motifs, while cyclopropyl analogs exhibit chain-like networks due to reduced steric interference .
Lipophilicity vs. Solubility : Fluorinated and isopropyl-substituted derivatives balance lipophilicity and aqueous solubility, making them adaptable for hydrophobic drug delivery or hydrophilic catalytic systems .
Thermal Stability: Pyridine-fused analogs (e.g., (2-(1-Isopropyl-1H-pyrazol-3-yl)pyridin-5-yl)methanol) show higher thermal stability (decomposition >250°C) compared to pure pyrazole systems (~200°C), attributed to aromatic rigidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
